![molecular formula C19H22FN3O3 B2995254 [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone CAS No. 2380171-32-2](/img/structure/B2995254.png)
[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone
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Overview
Description
[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone involves the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. It also inhibits the activity of phosphodiesterases, which are involved in the regulation of cyclic nucleotide levels in cells.
Biochemical and Physiological Effects:
[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone is its potent inhibitory activity against various enzymes, which makes it a promising candidate for drug discovery. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical settings.
Future Directions
There are several future directions for the research on [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone. One of the potential areas of research is the development of more potent and selective inhibitors of specific enzymes. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, the development of novel synthetic methods for this compound may also be an area of future research.
Synthesis Methods
The synthesis of [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone involves several steps. One of the commonly used methods for synthesizing this compound is the reaction of 4-(4-bromophenyl)-2-propanol with 2,2,2-trifluoroacetic acid to form 4-(4-bromophenyl)-2-(2,2,2-trifluoroacetoxy)propanoic acid. This intermediate is then reacted with 5-fluoropyrimidine-2-carbaldehyde and piperidine to form the final product.
Scientific Research Applications
[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes, including protein kinases and phosphodiesterases. This compound has also shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-13(2)25-16-5-3-14(4-6-16)18(24)23-9-7-17(8-10-23)26-19-21-11-15(20)12-22-19/h3-6,11-13,17H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAGAVFOGCLVKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-({1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}oxy)pyrimidine |
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